molecular formula C9H17NO2S B13825559 Tert-butyl (thietan-3-YL)methylcarbamate

Tert-butyl (thietan-3-YL)methylcarbamate

Cat. No.: B13825559
M. Wt: 203.30 g/mol
InChI Key: ZRHBISQHQGUJJQ-UHFFFAOYSA-N
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Description

Tert-butyl (thietan-3-YL)methylcarbamate: is a chemical compound with the molecular formula C9H17NO2S . It is a derivative of carbamic acid and contains a thietane ring, which is a four-membered ring with one sulfur atom. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (thietan-3-YL)methylcarbamate typically involves the reaction of thietane derivatives with tert-butyl carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (thietan-3-YL)methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the thietane ring or the carbamate group.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thietane or carbamate derivatives.

Scientific Research Applications

Chemistry: Tert-butyl (thietan-3-YL)methylcarbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of new drugs or therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of Tert-butyl (thietan-3-YL)methylcarbamate involves its interaction with specific molecular targets. The thietane ring and carbamate group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Tert-butyl carbamate: A simpler carbamate derivative without the thietane ring.

    Thietane derivatives: Compounds containing the thietane ring but lacking the carbamate group.

Uniqueness: Tert-butyl (thietan-3-YL)methylcarbamate is unique due to the combination of the thietane ring and the carbamate group. This dual functionality provides distinct chemical and biological properties that are not present in simpler carbamates or thietane derivatives .

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

tert-butyl N-(thietan-3-ylmethyl)carbamate

InChI

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-4-7-5-13-6-7/h7H,4-6H2,1-3H3,(H,10,11)

InChI Key

ZRHBISQHQGUJJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CSC1

Origin of Product

United States

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